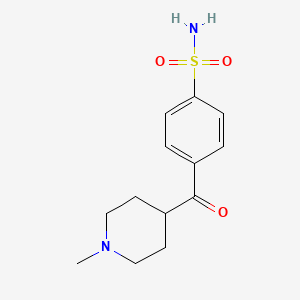
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide is a compound known for its inhibitory effects on carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially modifying its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on enzymes like carbonic anhydrase, which is involved in many biological processes.
Medicine: Explored for its potential to regulate gastric acid secretion, making it a candidate for treating conditions like peptic ulcers.
Mecanismo De Acción
The primary mechanism of action of 4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme is crucial for the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound can reduce the production of gastric acid, making it useful for treating conditions like peptic ulcers. The molecular targets include the active site of carbonic anhydrase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Dorzolamide: Used primarily in the treatment of glaucoma.
Uniqueness
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide is unique in its specific structure, which allows it to inhibit carbonic anhydrase more effectively in certain contexts, particularly in reducing gastric acid secretion. Unlike some other inhibitors, it does not affect other physiological processes like the contraction of the nictitating membrane or the hypotensive effect of acetylcholine .
Propiedades
Número CAS |
77999-07-6 |
|---|---|
Fórmula molecular |
C13H18N2O3S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
4-(1-methylpiperidine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(5-3-10)19(14,17)18/h2-5,11H,6-9H2,1H3,(H2,14,17,18) |
Clave InChI |
RSDKEHFJCOBWPI-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N |
SMILES canónico |
CN1CCC(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Sinónimos |
4-(p-sulfamoylbenzoyl)-N-methyl-piperidine 4-SBMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















